molecular formula C13H20N2O2 B13854874 3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol

3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol

Cat. No.: B13854874
M. Wt: 236.31 g/mol
InChI Key: ZDGIYCXLIGERNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a 1,2-diol group and a 4-ethylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The diol group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety can interact with receptor sites, modulating their activity . These interactions can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol is unique due to the presence of both the diol and piperazine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C13H20N2O2/c1-2-14-6-8-15(9-7-14)10-11-4-3-5-12(16)13(11)17/h3-5,16-17H,2,6-10H2,1H3

InChI Key

ZDGIYCXLIGERNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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